molecular formula C13H20N2O4S B5439264 4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No.: B5439264
M. Wt: 300.38 g/mol
InChI Key: HONBSFQQAHKANN-UHFFFAOYSA-N
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Description

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethylsulfonyl group, a methylamino group, and a methoxyethyl group attached to a benzamide core.

Properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-20(17,18)15(2)12-7-5-11(6-8-12)13(16)14-9-10-19-3/h5-8H,4,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONBSFQQAHKANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide typically involves multiple steps, including methylation, thiocyanation, ethylation, oxidation, and hydrolysis reactions . The process begins with the preparation of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which is then subjected to further chemical modifications to obtain the final product. The reaction conditions are generally mild, utilizing ethanol and water as solvents, which makes the process efficient and suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of ethanol and water as solvents, along with mild reaction conditions, ensures that the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the type of reaction and the reagents used.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide
  • 4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide

Uniqueness

4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

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